molecular formula C7H8BrN B109062 2-Bromo-4,6-dimethylpyridine CAS No. 4926-26-5

2-Bromo-4,6-dimethylpyridine

Cat. No.: B109062
CAS No.: 4926-26-5
M. Wt: 186.05 g/mol
InChI Key: IRTOCXBLUOPRFT-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dimethylpyridine is an organic compound with the molecular formula C7H8BrN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 4, and 6 are substituted by a bromine atom and two methyl groups, respectively

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Bromo-4,6-dimethylpyridine are not well-studied. It is known that brominated pyridines can participate in various biochemical reactions. They can act as nucleophiles, attacking electrophilic carbon atoms in other molecules . This property could potentially allow this compound to interact with enzymes, proteins, and other biomolecules, although specific interactions have not been reported.

Cellular Effects

It is known that brominated compounds can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Brominated pyridines can participate in free radical reactions, nucleophilic substitutions, and oxidations . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound should be stored under inert gas at 2-8°C

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,6-dimethylpyridine typically involves the bromination of 4,6-dimethylpyridine. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out under controlled conditions to ensure selective bromination at the 2-position.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency and selectivity of the bromination process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,6-dimethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Bipyridyl compounds or other complex organic molecules.

    Reduction Reactions: 4,6-Dimethylpyridine.

Scientific Research Applications

2-Bromo-4,6-dimethylpyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of potential drug candidates due to its ability to form stable compounds with biological activity.

    Material Science: It is employed in the synthesis of ligands for metal complexes, which are used in catalysis and material science.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

Comparison with Similar Compounds

  • 2-Chloro-4,6-dimethylpyridine
  • 2-Fluoro-4,6-dimethylpyridine
  • 2-Iodo-4,6-dimethylpyridine

Comparison: 2-Bromo-4,6-dimethylpyridine is unique due to the presence of the bromine atom, which offers a balance between reactivity and stability. Bromine is less reactive than iodine but more reactive than chlorine and fluorine, making it a versatile intermediate in organic synthesis. The methyl groups at positions 4 and 6 also influence the compound’s reactivity and steric properties, making it distinct from other halogenated pyridines.

Properties

IUPAC Name

2-bromo-4,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-3-6(2)9-7(8)4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTOCXBLUOPRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566364
Record name 2-Bromo-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4926-26-5
Record name 2-Bromo-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,6-dimethylpyridine
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 48% HBr (aq) (Aldrich, 65 mL, 1.2 mol, 10 eq) was cooled to −5° C. and treated with 4,6-dimethyl-pyridin-2-ylamine (Aldrich, 15.0 g, 0.12 mol. 1.0 eq). The thick white salt mixture was stirred with a mechanical stirrer while bromine (Aldrich, 19.7 mL, 0.38 mol, 3.1 eq) was added dropwise. The resultant red mixture was treated with an aqueous solution (32 mL H2O) of NaNO2 (Aldrich, 22.1 g, 0.32 mol, 2.6 eq) over one hour. The temperature was maintained below 5° C. during the nitrite addition, and then gradually warmed to 20° C. over 2 hours. The reaction mixture was adjusted to pH 14 with NaOH (aq), and extracted with MTBE. The organic extracts were washed with water, brine, dried over magnesium sulfate, filtered and concentrated under reduced pressure. The crude product (29 g of a red oil) was purified by flash chromatography (silica, 350 g) and eluted with 2–7% ethyl acetate-cyclohexane, which gave an orange oil (11.0 g, 48%). 1H NMR (DMSO-d6, 300 MHz) δ 7.30 (1H, s), 7.13 (1H, s), 2.39 (3H, s), 2.26 (3H, s). 13C NMR (DMSO-d6, 75 MHz) δ 159.4, 151.3, 140.9,125.7,124.0, 23.7, 20.3. ESI m/z 186/188 (M +H)+.
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48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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